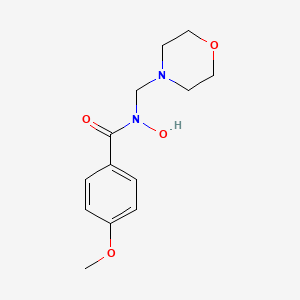
Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- is a derivative of benzohydroxamic acid, characterized by the presence of a methoxy group at the 4-position and a morpholinomethyl group. This compound is part of the hydroxamic acid family, known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- typically involves the reaction of 4-methoxybenzohydroxamic acid with morpholine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Oxidation: Benzohydroxamic acid derivatives can undergo oxidation reactions, often leading to the formation of nitroso compounds.
Reduction: These compounds can be reduced to amines under appropriate conditions.
Substitution: The methoxy and morpholinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Industry: Utilized in the metallurgical industry as a flotation agent for the beneficiation of ores.
Mécanisme D'action
The mechanism of action of benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The methoxy and morpholinomethyl groups enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 4-Amino-2-methoxybenzohydroxamic acid
- 4-Amino-3-methylbenzohydroxamic acid
- 3-Amino-5-methylbenzohydroxamic acid
Comparison: Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- is unique due to the presence of both methoxy and morpholinomethyl groups, which enhance its biological activity and specificity. Compared to other benzohydroxamic acid derivatives, it shows improved efficacy in inhibiting HDACs and greater potential as an anticancer agent .
Propriétés
Numéro CAS |
40890-89-9 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
N-hydroxy-4-methoxy-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O4/c1-18-12-4-2-11(3-5-12)13(16)15(17)10-14-6-8-19-9-7-14/h2-5,17H,6-10H2,1H3 |
Clé InChI |
ZARPAOROIWZSQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N(CN2CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
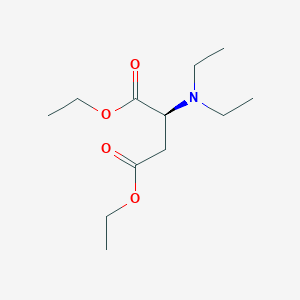
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
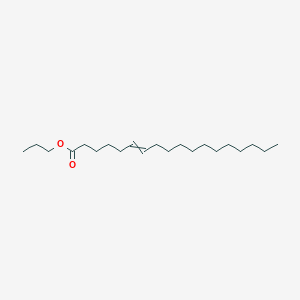
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

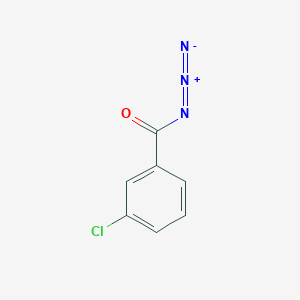
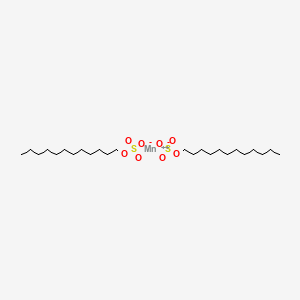
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
